molecular formula C23H20ClN3O3 B6047491 5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide

5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide

Cat. No. B6047491
M. Wt: 421.9 g/mol
InChI Key: YKUILSJIQWEKAE-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as CDMB or 5-chloro-N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-2-methoxybenzamide.

Mechanism of Action

The mechanism of action of CDMB involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound also acts as an antioxidant and reduces the oxidative stress that is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
CDMB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. The compound also has anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDMB is its high potency and specificity towards specific enzymes and proteins. However, the compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on CDMB, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of the compound's pharmacokinetic properties. Additionally, the use of CDMB in combination with other drugs or therapies may enhance its therapeutic potential.
In conclusion, CDMB is a promising chemical compound that has shown potential therapeutic applications in various diseases. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on CDMB may lead to the development of new therapies for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of CDMB involves the reaction of 2-amino-5-chlorobenzamide with 4-(dimethylamino)phenylacetic acid, followed by the condensation reaction with 2-methoxybenzoyl chloride in the presence of a base. This process results in the formation of CDMB as a white crystalline solid.

Scientific Research Applications

CDMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the progression of neurodegenerative diseases.

properties

IUPAC Name

5-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-27(2)17-8-4-14(5-9-17)23-26-19-13-16(7-11-21(19)30-23)25-22(28)18-12-15(24)6-10-20(18)29-3/h4-13H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUILSJIQWEKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide

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